molecular formula C6H6N4O B1387684 2-Amino-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-5-one CAS No. 1092281-05-4

2-Amino-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-5-one

Cat. No. B1387684
M. Wt: 150.14 g/mol
InChI Key: NJPFDYKJODVDDO-UHFFFAOYSA-N
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Description

“2-Amino-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-5-one” is a chemical compound that has been studied in the context of medicinal chemistry . It has been used in the design and synthesis of inhibitors for leucine-rich repeat kinase 2 (LRRK2), which have potential utility in Parkinson’s disease treatment .


Synthesis Analysis

The synthesis of similar compounds has been described in various studies. For instance, a study describes the synthesis of pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of LRRK2 . Another study reports the discovery of a series of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives as a new class of ATR inhibitors .


Molecular Structure Analysis

The molecular structure of “2-Amino-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-5-one” and similar compounds has been analyzed in several studies . For example, one study used X-ray structures of LRRK2 kinase domain surrogates, based on checkpoint kinase 1 (CHK1) and a CHK1 10-point mutant, for optimization .


Chemical Reactions Analysis

The chemical reactions involving “2-Amino-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-5-one” and similar compounds have been studied. For instance, one study describes the use of in vivo metabolite identification to pinpoint sulfonamide dealkylation as the primary metabolite .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Amino-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-5-one” and similar compounds have been reported. For example, one study provides the yield, melting point, and IR spectrum of a similar compound .

Scientific Research Applications

Anti-Inflammatory Applications

  • Scientific Field : Pharmacology
  • Summary of Application : Pyrimidines, including “2-Amino-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-5-one”, are known to display a range of pharmacological effects including anti-inflammatory effects .
  • Methods of Application : The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
  • Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

Potential T-Cell Selective Immunosuppressive Agents

  • Scientific Field : Immunology
  • Summary of Application : Pyrimidines have been studied as potential T-Cell selective immunosuppressive agents .
  • Methods of Application : The methods of application are not specified in the source .
  • Results or Outcomes : The outcomes of these studies are not specified in the source .

Antiviral Activity

  • Scientific Field : Virology
  • Summary of Application : Certain compounds related to “2-Amino-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-5-one” have exhibited substantial antiviral activity .
  • Methods of Application : The methods of application are not specified in the source .
  • Results or Outcomes : These compounds exhibited substantial antiviral activity .

Catalyst for Chemical Reactions

  • Scientific Field : Chemistry
  • Summary of Application : Certain compounds related to “2-Amino-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-5-one” have been used as catalysts for various chemical reactions .
  • Methods of Application : The methods of application are not specified in the source .
  • Results or Outcomes : These compounds have been used for intermolecular homodimerization of aryl aldehydes, intramolecular aldehyde-ketone benzoin cyclizations, and intramolecular Stetter reactions .

Future Directions

The future directions for the study of “2-Amino-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-5-one” and similar compounds include further investigation of their potential as inhibitors of specific kinases for the treatment of diseases such as Parkinson’s disease . Additionally, further optimization of these compounds is suggested to improve their selectivity and pharmacokinetic profile .

properties

IUPAC Name

2-amino-6,7-dihydropyrrolo[3,4-d]pyrimidin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O/c7-6-9-1-3-4(10-6)2-8-5(3)11/h1H,2H2,(H,8,11)(H2,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJPFDYKJODVDDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=NC(=NC=C2C(=O)N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-5-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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